molecular formula C21H16N2OS B5680056 (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone

Cat. No. B5680056
M. Wt: 344.4 g/mol
InChI Key: DCSPYNMVWABAPD-UHFFFAOYSA-N
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Description

The compound "(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone" belongs to a class of organic compounds that are significant in various fields of chemistry and materials science due to their unique properties and potential applications.

Synthesis Analysis

Although specific details on the synthesis of this exact compound were not available, related compounds have been synthesized using various organic synthesis techniques. For instance, similar compounds like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been synthesized and characterized spectroscopically (Al-Ansari, 2016).

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied using techniques like X-ray diffraction (XRD). For example, a study focused on the crystal and molecular structure of a compound with a slightly different substituent, providing insights into its geometric configuration (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are often influenced by their molecular structure. For instance, the spectroscopic properties, including electronic absorption and fluorescence of similar compounds, have been explored, revealing their interaction with solvents and the role of molecular orbitals (Al-Ansari, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. Research on related compounds provides insights into these aspects through crystallographic studies (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to predicting the compound's applications and interactions. Studies on similar compounds using spectroscopic analysis and quantum chemistry calculations have shed light on these aspects (Al-Ansari, 2016).

Scientific Research Applications

Spectroscopic Properties and Electronic Structure

  • Spectroscopic Analysis : The electronic absorption, excitation, and fluorescence properties of compounds similar to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone have been studied in various solvents. These studies, based on electronic absorption and emission, reveal dual fluorescence with weak charge transfer separation in different solvents. Quantum chemistry calculations using DFT and TD-DFT methods have provided insights into the molecular structures and electronic properties of these compounds (Al-Ansari, 2016).

Crystal and Molecular Structure Analysis

  • Crystal Structure : The crystal structure of closely related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been characterized using X-ray diffraction (XRD). Such studies provide detailed insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the behavior of these compounds in different environments (Lakshminarayana et al., 2009).

Synthesis and Biological Activity

  • Antitumor Agents : Certain derivatives, like (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, have been identified as potent antitumor agents. These compounds have unique bioisosteric substructures and exhibit selective cytotoxicity against tumorigenic cell lines. The structure-activity relationships (SAR) of these compounds have been explored to enhance their potency (Hayakawa et al., 2004).
  • Antibacterial Activity : Novel compounds similar in structure to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone have been synthesized and characterized for their antibacterial activity. Studies include spectroscopic characterization, density functional theory calculations, and molecular docking to understand their mechanism of action and efficacy against bacterial strains (Shahana & Yardily, 2020).

Molecular Docking and Drug Design

  • Antipsychotic Activity : Novel derivatives, including those structurally related to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone, have been investigated for their antipsychotic activity. These studies involve the synthesis and characterization of the compounds, followed by evaluation of their antipsychotic efficacy using animal models and molecular docking techniques (Gopi, Sastry, & Dhanaraju, 2017).

properties

IUPAC Name

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-13-7-9-15(10-8-13)19(24)20-18(22)16-11-12-17(23-21(16)25-20)14-5-3-2-4-6-14/h2-12H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSPYNMVWABAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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